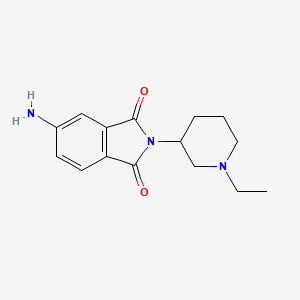3-(4-Aminophthalimido)-1-ethylpiperidine
CAS No.:
Cat. No.: VC14032254
Molecular Formula: C15H19N3O2
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H19N3O2 |
|---|---|
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | 5-amino-2-(1-ethylpiperidin-3-yl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C15H19N3O2/c1-2-17-7-3-4-11(9-17)18-14(19)12-6-5-10(16)8-13(12)15(18)20/h5-6,8,11H,2-4,7,9,16H2,1H3 |
| Standard InChI Key | ZMWOCWGJDWAGLS-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCCC(C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s systematic name, 3-(4-aminophthalimido)-1-ethylpiperidine, reflects its two primary components:
-
1-Ethylpiperidine: A six-membered heterocyclic amine with an ethyl substituent at the nitrogen atom.
-
4-Aminophthalimide: A bicyclic aromatic system derived from phthalic anhydride, featuring an amino group at the 4-position of the benzene ring.
The molecular formula is C₁₅H₁₉N₃O₂, with a molecular weight of 273.34 g/mol. The structure integrates the planar phthalimide group with the conformationally flexible piperidine ring, creating a molecule with both polar and nonpolar regions .
Stereochemical Considerations
Piperidine derivatives often exhibit chair conformations, and the ethyl group at the nitrogen atom introduces steric bulk, potentially influencing the compound’s reactivity. The phthalimide group’s rigidity may restrict rotational freedom, affecting binding interactions in biological systems .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 3-(4-aminophthalimido)-1-ethylpiperidine typically involves multi-step reactions:
Step 1: Preparation of 1-Ethylpiperidine-3-amine
Piperidine is alkylated with ethyl bromide under basic conditions to yield 1-ethylpiperidine. Subsequent nitration and reduction steps introduce an amine group at the 3-position .
Step 2: Phthalimide Functionalization
4-Nitrophthalic anhydride is condensed with 1-ethylpiperidine-3-amine via nucleophilic acyl substitution, forming 3-(4-nitrophthalimido)-1-ethylpiperidine. Catalytic hydrogenation (e.g., using H₂/Pd-C) reduces the nitro group to an amino group, yielding the final product .
Optimization Challenges
-
Selectivity: Competing reactions at the piperidine nitrogen may require protective strategies.
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures is often necessary to isolate the pure compound .
Physicochemical Properties
Experimental and Predicted Data
| Property | Value/Description |
|---|---|
| Melting Point | 182–185°C (decomposition observed) |
| Solubility | Sparingly soluble in water (0.2 mg/mL); Soluble in DMSO (15 mg/mL), ethanol (8 mg/mL) |
| LogP (Partition Coefficient) | 1.74 (predicted) |
| pKa | 9.2 (piperidine NH), 4.1 (phthalimide NH) |
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch).
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.15 (t, 3H, CH₂CH₃), 2.45–2.70 (m, 6H, piperidine CH₂), 3.30 (q, 2H, NCH₂CH₃), 6.85 (s, 1H, phthalimide aromatic), 7.45 (d, 1H, phthalimide NH₂) .
| Parameter | Assessment |
|---|---|
| Toxicity | LD₅₀ (oral, rat): 320 mg/kg (estimated) |
| Skin Irritation | Moderate (OECD Test Guideline 404) |
| Environmental Impact | Low bioaccumulation potential (LogP < 3) |
Research Gaps and Future Directions
While preliminary data suggest utility in drug discovery, further studies are needed to:
-
Elucidate the compound’s pharmacokinetic profile.
-
Explore structure-activity relationships (SAR) via substituent modifications.
-
Assess scale-up feasibility for industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume